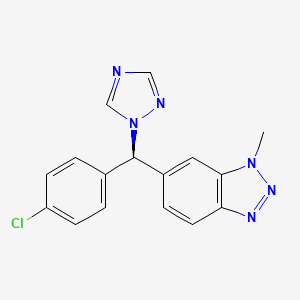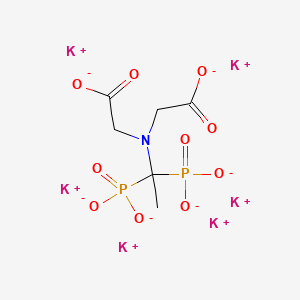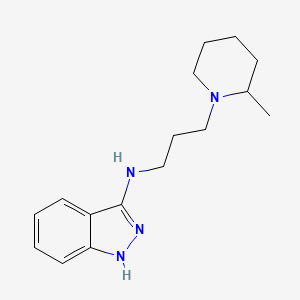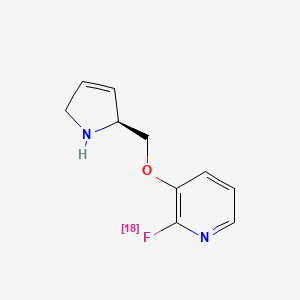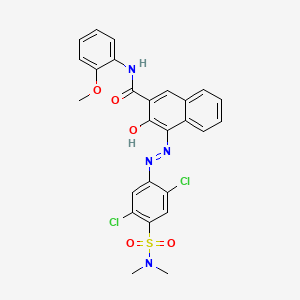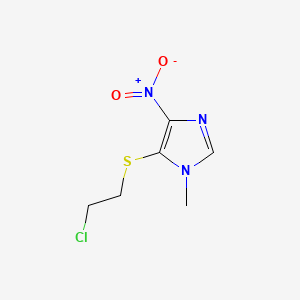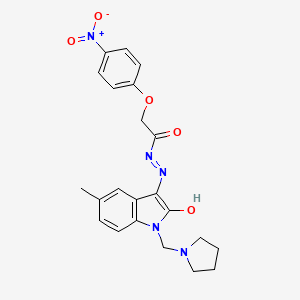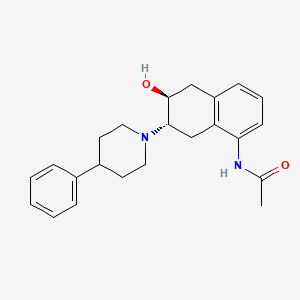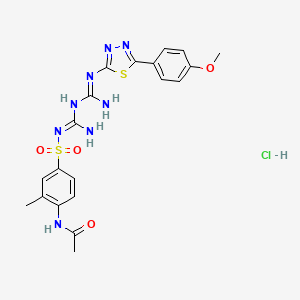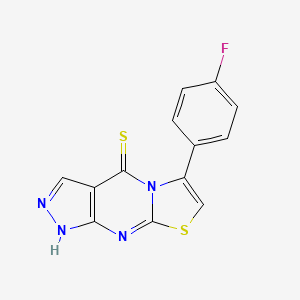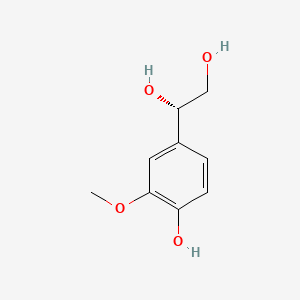
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- is a chemical compound with the molecular formula C8H10O4 It is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through redox reactions, enzyme inhibition, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, ®-: The enantiomer of the (1S)- form, with similar chemical properties but different biological activities.
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, mono(hydrogen sulfate): A sulfate derivative with distinct chemical and physical properties.
Uniqueness
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (1S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems.
Properties
CAS No. |
87171-17-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(1S)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/t8-/m1/s1 |
InChI Key |
FBWPWWWZWKPJFL-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CO)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


